Bis(4-octylphenyl)amine
Overview
Description
4,4’-Dioctyldiphenylamine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of two diphenylamine groups connected by octyl chains at the para (4th) position of each benzene ring. This compound is a white to light yellow, waxy solid at room temperature and is primarily synthesized for industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The process involves heating aniline and octanol in a reactor, followed by the addition of the catalyst. The reaction mixture is then cooled, and the catalyst is removed by filtration. The product is purified through distillation and washing with solvents .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dioctyldiphenylamine follows similar steps but on a larger scale. The quality of raw materials, reaction temperature, and time are strictly controlled to ensure high purity and yield. Post-treatment steps include washing, drying, and quality control tests to ensure the product meets specified standards .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Include halogenated organics and epoxides
Major Products: The major products formed from these reactions include various substituted derivatives and oxides of 4,4’-Dioctyldiphenylamine .
Scientific Research Applications
4,4’-Dioctyldiphenylamine is widely used in scientific research due to its antioxidant and corrosion inhibitor properties. Its applications span across various fields:
Chemistry: Used as a stabilizer in polymer science and material development.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations as an antioxidant.
Industry: Utilized in the production of rubber, plastics, and lubricants to enhance their stability and longevity
Mechanism of Action
The primary mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects is through its antioxidant properties. It acts as a free radical scavenger, donating a hydrogen atom from its amine group to terminate radical chain reactions. This helps in preventing the degradation of polymers and other materials. The compound’s bulky octyl groups provide steric hindrance, further enhancing its antioxidant efficacy .
Comparison with Similar Compounds
- N-phenyl-1-naphthylamine
- N-(4-tert-octylphenyl)-naphthylamine
- N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine
- N-isopropyl-N’-phenyl-p-phenylenediamine .
Uniqueness: 4,4’-Dioctyldiphenylamine stands out due to its unique molecular structure, which provides enhanced steric hindrance and lipophilicity. These properties make it more effective as an antioxidant and corrosion inhibitor compared to its counterparts .
Properties
IUPAC Name |
4-octyl-N-(4-octylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVYZRWKDXNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID3025170 | |
Record name | 4,4'-Dioctyldiphenylamine | |
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Molecular Weight |
393.6 g/mol | |
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Physical Description |
4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline] | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |
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Record name | 4,4'-Dioctyldiphenylamine | |
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Flash Point |
415 °F (NTP, 1992), 213 °C | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Record name | 4,4'-Dioctyldiphenylamine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Density |
0.99 | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Vapor Density |
1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
LIGHT TAN POWDER | |
CAS No. |
101-67-7, 26603-23-6 | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Record name | 4,4'-Dioctyldiphenylamine | |
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Record name | 4,4'-Dioctyldiphenylamine | |
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Record name | Bis(4-octylphenyl)amine | |
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Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Melting Point |
205 to 207 °F (NTP, 1992), 80-90 °C | |
Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4,4'-Dioctyldiphenylamine and how does its structure relate to its function?
A1: 4,4'-Dioctyldiphenylamine is primarily utilized as an antioxidant in various applications, including lubricants and fuels. [, ] Its effectiveness as an antioxidant stems from its chemical structure. The two phenyl groups linked by a nitrogen atom (diphenylamine) can readily donate a hydrogen atom from the nitrogen. This disrupts the free radical chain reactions responsible for oxidation, thereby protecting the material it is added to. The long octyl chains attached to the phenyl groups likely enhance its solubility in non-polar media like oils and fuels, making it an effective additive in these systems.
Q2: How does 4,4'-Dioctyldiphenylamine influence the performance of hydraulic fluids?
A2: Research indicates that 4,4'-Dioctyldiphenylamine is a key component in hydraulic fluid formulations. [] It helps prevent premature degradation and sludge formation in these fluids, especially under high pressure. This contributes to a longer lifespan and improved performance of hydraulic systems. Additionally, it mitigates issues like cylinder judder (vibrations or noise) by ensuring smooth operation.
Q3: Has the environmental impact of 4,4'-Dioctyldiphenylamine been investigated?
A3: While 4,4'-Dioctyldiphenylamine is beneficial in industrial applications, its potential environmental impact has been a subject of investigation. Research on lilacs suggests that air pollutants, potentially including those similar in structure or function to 4,4'-Dioctyldiphenylamine, could be linked to the "leaf roll-necrosis disorder." [] This highlights the need for further research into its ecotoxicological effects and potential mitigation strategies.
Q4: What analytical techniques are employed to study 4,4'-Dioctyldiphenylamine and its behavior?
A4: Chromatographic methods are commonly used to analyze 4,4'-Dioctyldiphenylamine and its oxidation products in complex mixtures like used lubricants. [] These techniques allow for the separation and quantification of the compound, providing insights into its degradation pathways and effectiveness over time.
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